6-Bromo-5-fluoro-N-isopropylpicolinamide
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Overview
Description
6-Bromo-5-fluoro-N-isopropylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of bromine and fluorine atoms on the pyridine ring, along with an isopropyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-N-isopropylpicolinamide typically involves the following steps:
Bromination: The starting material, 5-fluoropyridine-2-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated product is then reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired picolinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
6-Bromo-5-fluoro-N-isopropylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in various biological assays to understand its interaction with different biomolecules.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-N-isopropylpicolinamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can form hydrogen bonds and other interactions with target proteins or enzymes, influencing their activity. The isopropyl group attached to the nitrogen atom of the amide functional group can also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-isopropylpicolinamide
- 6-Fluoro-N-isopropylpicolinamide
- 5-Bromo-6-fluoropyridine-2-carboxamide
Uniqueness
6-Bromo-5-fluoro-N-isopropylpicolinamide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
6-bromo-5-fluoro-N-propan-2-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O/c1-5(2)12-9(14)7-4-3-6(11)8(10)13-7/h3-5H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCCQPGVRBBZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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